molecular formula C30H26O13 B14288258 [(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate CAS No. 137018-32-7

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B14288258
CAS No.: 137018-32-7
M. Wt: 594.5 g/mol
InChI Key: IKONEAPXVKTZFF-NLGJGAJZSA-N
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Description

This compound is a flavonoid glycoside ester comprising a kaempferol-derived core (5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl) linked to a glucose moiety via an ether bond, with an additional (E)-3-(4-hydroxyphenyl)prop-2-enoate (cinnamate) ester group attached to the sugar unit. The stereochemistry of the glucose residue (2S,3R,4S,5S,6R) and the trans-configuration of the cinnamate group are critical for its structural integrity and bioactivity.

Properties

CAS No.

137018-32-7

Molecular Formula

C30H26O13

Molecular Weight

594.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O13/c31-13-21-24(37)26(39)29(42-22(36)10-3-14-1-6-16(32)7-2-14)30(41-21)43-28-25(38)23-19(35)11-18(34)12-20(23)40-27(28)15-4-8-17(33)9-5-15/h1-12,21,24,26,29-35,37,39H,13H2/b10-3+/t21-,24-,26+,29-,30+/m1/s1

InChI Key

IKONEAPXVKTZFF-NLGJGAJZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Preparation of Para-Hydroxybenzene Methyl Aceto Acetate

The first step involves reacting parahydroxyacetophenone with diethyl carbonate in the presence of a basic catalyst (e.g., sodium hydroxide or potassium carbonate). The reaction is conducted in anhydrous methanol or toluene at 15–25°C, followed by heating to 50–80°C to complete the esterification. The intermediate, para-hydroxybenzene methyl aceto acetate, is isolated via solvent extraction and dried under reduced pressure.

Cyclization with Phloroglucinol

The second step entails condensing the intermediate with phloroglucinol under solvent-free conditions at 145–155°C under vacuum (>0.08 MPa) for 6–10 hours. This high-temperature vacuum-driven process facilitates the formation of the flavone backbone through intramolecular cyclization, yielding apigenin with a purity >95% after recrystallization.

Glycosylation Strategies for Apigenin Derivatives

The glycosylation of apigenin at the C-3 position with a glucuronide moiety [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] is critical for achieving the target structure. Enzymatic and chemical methods have been explored for this step.

Enzymatic Glucosylation Using UDP-Glucosyltransferases

UDP-glucosyltransferases (UGTs) from Bacillus licheniformis DSM 13 (e.g., YjiC) have demonstrated regioselective glucosylation of apigenin at phenolic hydroxyl groups. The reaction requires:

  • pH 7.5–8.5 for optimal enzyme activity
  • 3 mM UDP-glucose as the sugar donor
  • 30°C incubation for 3 hours

Under these conditions, YjiC produces apigenin 4′-O-glucoside and apigenin 7-O-glucoside as primary products. Adapting this method for glucuronidation would require UDP-glucuronic acid as the donor and a UGT with specificity for the C-3 position.

Chemical Glycosylation

Chemical approaches employ protecting-group strategies to direct glycosylation. For example:

  • Protecting the C-5 and C-7 hydroxyl groups of apigenin with acetyl or benzyl groups.
  • Reacting the C-3 hydroxyl with a peracetylated glucuronyl trichloroacetimidate donor under Lewis acid catalysis (e.g., BF₃·Et₂O).
  • Deprotecting the glycoside using alkaline hydrolysis (e.g., 10% NaOH in methanol).

This method achieves >80% yield but requires rigorous purification to remove by-products.

Esterification with (E)-3-(4-Hydroxyphenyl)Prop-2-Enoate

The final step involves esterifying the glucuronide’s hydroxyl group with (E)-3-(4-hydroxyphenyl)prop-2-enoate. Two primary routes are employed:

Steglich Esterification

The carboxylic acid derivative of (E)-3-(4-hydroxyphenyl)prop-2-enoic acid is activated with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The glucuronide is then added, and the reaction proceeds at 25°C for 12–24 hours. This method achieves 65–75% yields but requires chromatographic purification to isolate the ester.

Acid-Catalyzed Fischer Esterification

Heating equimolar amounts of the glucuronide and (E)-3-(4-hydroxyphenyl)prop-2-enoic acid in methanol with concentrated sulfuric acid (2–5% v/v) at 60–80°C for 6–8 hours drives ester formation. While cost-effective, this method risks hydrolyzing the glycosidic bond and requires neutralization and solvent extraction.

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel columns with gradient elution (methylene chloride:methanol, 100:0 → 0:100). Fractions containing the target compound are identified via thin-layer chromatography (Rf = 0.3–0.4 in 10% methanol/dichloromethane) and pooled.

Preparative HPLC

Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). A gradient of 20–50% B over 30 minutes at 1 mL/min yields >99% purity.

Structural Validation

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) shows characteristic signals at δ 7.85 (d, J = 15.6 Hz, H-β), 6.85 (s, H-6), and 5.12 (d, J = 7.2 Hz, H-1′).
  • HRMS : [M + H]⁺ at m/z 741.1764 (calc. 741.1768).

Chemical Reactions Analysis

    Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

      Example Mechanism:

  • Comparison with Similar Compounds

    Key Properties :

    • Molecular Formula : Estimated as C₃₀H₂₈O₁₅ (exact mass ~628.5 g/mol) based on structural analogs .
    • Polarity: High due to multiple hydroxyl groups (hydrogen bond donors: ~16; acceptors: ~24) .
    • Bioactivity: Likely modulates estrogenic pathways, similar to Astragalin (a related flavonoid glycoside without the cinnamate ester), which inhibits ovarian granulosa cell apoptosis . The cinnamate ester may enhance lipophilicity, improving membrane permeability compared to non-esterified analogs .
    Table 1: Structural and Functional Comparison
    Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity Solubility & Pharmacokinetics
    Target Compound (Cinnamate ester of Astragalin) ~628.5 - Cinnamate ester on glucose
    - 4-hydroxyphenyl groups
    Estrogen modulation (hypothesized)
    Antioxidant potential
    Moderate aqueous solubility (high polarity)
    Ester hydrolysis may enhance aglycone release
    Astragalin (5,7-dihydroxy-2-(4-hydroxyphenyl)-3-glucosyl-chromen-4-one) 448.38 - Glucose unit
    - No ester
    Anti-apoptotic in ovarian cells
    Antioxidant
    High aqueous solubility
    Rapid glycoside hydrolysis in gut
    3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-glucosyl-oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)pyrrole 610.524 - Pyrrole core
    - Glucose unit
    Unreported Likely low membrane permeability (high H-bond donors)
    [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-methyl-oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate 622.5 (estimated) - 3,4-dihydroxyphenyl groups
    - Ethoxy linkage
    Enhanced antioxidant activity Lower solubility than target compound (increased phenolic -OH)
    Methoxylated Analog (e.g., 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one) ~464.45 - Methoxy groups on phenyl rings Improved BBB penetration
    Anti-inflammatory
    Higher lipophilicity (logP ~2.3)
    Key Findings :

    Structural Variations: The target compound distinguishes itself from Astragalin and other flavonoid glycosides through its cinnamate ester, which adds ~164 g/mol to the molecular weight . This esterification may slow metabolic degradation, prolonging bioavailability compared to non-esterified glycosides . Methoxylated analogs (e.g., ) exhibit higher logP values (~2.3 vs. ~0.75 for the target compound) due to reduced polarity, enhancing blood-brain barrier penetration .

    Bioactivity :

    • Astragalin’s anti-apoptotic effects in ovarian granulosa cells are well-documented . The target compound’s cinnamate group may amplify these effects by stabilizing the molecule or modulating receptor binding (e.g., estrogen receptor affinity) .
    • Compounds with 3,4-dihydroxyphenyl groups () show stronger antioxidant activity but poorer absorption due to excessive polarity .

    This contrasts with methoxylated derivatives, which resist hydrolysis but may accumulate in lipid-rich tissues . Ames mutagenicity and hepatotoxicity risks are low for most flavonoid glycosides, though esterified variants require further testing .

    Q & A

    Q. What analytical techniques are essential for confirming the structural identity of this compound post-synthesis?

    Methodological Answer: Structural validation requires a combination of:

    • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
    • Multidimensional NMR (¹H, ¹³C, 2D-COSY, HSQC) to assign stereochemistry and verify substituent positions, particularly for the chromen-4-one and oxan-3-yl moieties .
    • X-ray crystallography (if crystalline) for absolute configuration determination, especially for challenging stereocenters (e.g., 2S,3R,4S,5S,6R) .

    Q. How can researchers optimize solubility for in vitro bioactivity assays given this compound's physicochemical properties?

    Methodological Answer: Based on calculated log P (~-0.87) and TPSA (225.06 Ų), the compound is polar but may aggregate in aqueous buffers. Strategies include:

    • Co-solvent systems : Use DMSO (≤1% v/v) with gradual dilution into assay buffers to prevent precipitation.
    • Liposome encapsulation : For cell-based assays, employ phosphatidylcholine-based carriers to enhance membrane permeability .
    • pH adjustment : The phenolic hydroxyl groups (pKa ~10) can be ionized in slightly alkaline conditions (pH 8–9) to improve solubility .

    Q. What are the primary challenges in synthesizing the chromen-4-one core, and how can they be addressed?

    Methodological Answer: Key challenges include:

    • Regioselective hydroxylation : Protect 5,7-dihydroxy groups early using acetyl or benzyl groups to avoid unwanted side reactions .
    • Oxidation control : Use mild oxidizing agents (e.g., TEMPO/NaClO) for the 4-oxo group to prevent over-oxidation of the chromene ring .
    • Glycosylation efficiency : Optimize Koenigs-Knorr conditions (Ag₂O, DMF) for stereospecific attachment of the oxan-3-yl moiety .

    Advanced Research Questions

    Q. How can conflicting bioactivity data across assay conditions (e.g., enzyme vs. cell-based) be systematically resolved?

    Methodological Answer: Contradictions often arise from:

    • Assay interference : Test for false positives via counter-screens (e.g., thermal shift assays for protein denaturation).
    • Metabolic instability : Perform LC-MS stability studies in cell media to identify degradation products .
    • Off-target effects : Use CRISPR-based gene knockout models or selective pharmacological inhibitors to isolate target pathways . Theoretical Framework: Link results to a conceptual model (e.g., ligand-receptor binding kinetics) to prioritize follow-up experiments .

    Q. What computational strategies are effective for predicting the compound's interaction with biological targets?

    Methodological Answer: Combine:

    • Molecular docking (AutoDock Vina, Glide) to map binding poses in target pockets (e.g., estrogen receptors due to 4-hydroxyphenyl motifs).
    • Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.
    • Quantum Mechanics/Molecular Mechanics (QM/MM) to model electron transfer at the 4-oxo group during catalytic inhibition .

    Q. How can researchers address stereochemical heterogeneity during large-scale synthesis?

    Methodological Answer: Mitigate epimerization risks via:

    • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during oxan-3-yl coupling .
    • Asymmetric catalysis : Use Sharpless dihydroxylation or Jacobsen epoxidation for enantioselective formation of 2S,3R,4S centers.
    • In-line monitoring : Implement PAT (Process Analytical Technology) with Raman spectroscopy to detect real-time stereochemical drift .

    Data-Driven Insights

    Property Value Source
    Molecular Weight580.53 g/mol
    Log P (Consensus)-0.87
    TPSA225.06 Ų
    Aqueous Solubility (ESOL)0.604 mg/mL
    H-bond Donors/Acceptors8 / 14

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